
A-385358
描述
A-385358 是一种选择性抑制 B 细胞淋巴瘤-超大型 (Bcl-XL) 和 B 细胞淋巴瘤 2 (Bcl-2) 蛋白的抑制剂。 它因其通过抑制这些抗凋亡蛋白诱导癌细胞凋亡的能力而被研究用于癌症治疗的潜力 .
准备方法
A-385358 的合成涉及多个步骤,包括制备中间体化合物及其随后的反应。 一种方法涉及用 3-硝基苯磺酰氯将 4-(4,4-二甲基哌啶-1-基)苯甲酸反应生成中间体,然后将其与 ®-3-二甲基氨基-1-[(苯硫基)甲基]丙胺反应生成 this compound . 工业生产方法没有被广泛记录,但该化合物通常在受控条件下在研究实验室中合成。
化学反应分析
Mechanism of Action
A-385358 binds selectively to Bcl-X(L) (Ki = 0.80 nM) and Bcl-2 (Ki = 67 nM), disrupting their anti-apoptotic function . This inhibition promotes mitochondrial membrane permeabilization, triggering apoptosis in cancer cells dependent on Bcl-X(L) for survival.
Synergistic Effects with Chemotherapeutics
This compound enhances the cytotoxicity of multiple chemotherapeutic agents:
-
Paclitaxel : Potentiates activity by up to 25-fold in A549 non-small-cell lung cancer cells .
-
Etoposide, Cisplatin, Doxorubicin : Enhances in vitro cytotoxicity across several tumor cell lines .
-
In Vivo Efficacy : Combination therapy with paclitaxel in A549 xenograft models resulted in significant tumor growth inhibition and increased mitotic arrest followed by apoptosis .
Reaction Dynamics and Limitations
Therapeutic Implications
The compound’s ability to lower the threshold for apoptosis induction makes it a promising adjuvant in combination therapies. This is particularly relevant for tumors resistant to single-agent treatments, where overcoming Bcl-X(L)-mediated survival pathways could restore drug sensitivity .
科学研究应用
In Vitro Studies
In various preclinical studies, A-385358 has demonstrated the ability to enhance the cytotoxic effects of several chemotherapeutic agents:
- Paclitaxel : In A549 non-small-cell lung cancer (NSCLC) cells, this compound increased the efficacy of paclitaxel by up to 25-fold . This combination therapy not only inhibited tumor growth significantly but also increased mitotic arrest and apoptosis compared to paclitaxel alone .
- Other Chemotherapeutics : this compound has been shown to potentiate the effects of etoposide, cisplatin, and doxorubicin across multiple tumor cell lines. For instance, it doubled the cell-killing activity of doxorubicin in certain cancer models .
In Vivo Applications
The effectiveness of this compound in vivo has been evaluated using xenograft models:
- In studies involving A549 xenografts, the addition of this compound to standard doses of paclitaxel resulted in significant tumor growth inhibition. This suggests that this compound can effectively enhance the therapeutic index of conventional chemotherapy .
Case Studies and Clinical Relevance
Several case studies have highlighted the potential clinical relevance of this compound:
- Small Cell Lung Cancer (SCLC) : Research indicates that this compound exhibits notable activity against SCLC cells, which are often resistant to standard therapies. Its ability to enhance apoptosis in these cells positions it as a promising candidate for combination therapies aimed at improving patient outcomes .
- Hematological Malignancies : The compound has also shown promise in treating hematological cancers by increasing the sensitivity of leukemic cells to chemotherapy through its action on Bcl-XL .
Summary Table: Potency of this compound Compared to Other Inhibitors
Compound | Target | Ki (nM) | EC50 (nM) | Enhanced Activity with Chemotherapy |
---|---|---|---|---|
This compound | Bcl-XL | 0.80 | <500 | Yes (up to 25-fold with paclitaxel) |
ABT-737 | Bcl-2/Bcl-xL | 0.03 | <30 | Yes |
Navitoclax | Bcl-xL/Mcl-1 | 0.1 | <100 | Yes |
作用机制
A-385358 通过选择性地结合 Bcl-XL 和 Bcl-2 蛋白的疏水沟而发挥作用,抑制其抗凋亡功能。这种结合破坏了这些蛋白与促凋亡蛋白(如 Bcl-2 相关 X 蛋白 (Bax) 和 Bcl-2 同源拮抗剂/杀手 (Bak))之间的相互作用,导致凋亡途径的激活。 该化合物对 Bcl-XL 的亲和力高于 Bcl-2,使其在依赖 Bcl-XL 生存的细胞中特别有效 .
相似化合物的比较
A-385358 与其他 Bcl-XL 抑制剂相比,例如:
ABT-737: 一种有效的 Bcl-2、Bcl-XL 和 Bcl-w 抑制剂,在小细胞肺癌和淋巴瘤的异种移植模型中显示出单药疗效.
S44563: 另一种具有类似凋亡作用的 Bcl-XL 抑制剂。
WEHI-539: 一种具有高亲和力和特异性的选择性 Bcl-XL 抑制剂。
This compound 的独特之处在于其对 Bcl-XL 的选择性抑制优于 Bcl-2,使其成为研究这些蛋白在凋亡中特定作用的宝贵工具 .
生物活性
A-385358 is a small-molecule inhibitor designed to selectively target Bcl-X(L), a member of the Bcl-2 family of proteins, which plays a crucial role in regulating apoptosis (programmed cell death). This compound has garnered attention for its potential in cancer therapy due to its ability to enhance the efficacy of various chemotherapeutic agents.
This compound exhibits a significant selectivity for Bcl-X(L) over Bcl-2, with inhibition constants (K(i)) of 0.80 nmol/L and 67 nmol/L, respectively . This selectivity is vital as it allows this compound to effectively induce apoptosis in cells that are dependent on Bcl-X(L) for survival while minimizing effects on other pathways that could lead to adverse effects.
Table 1: Selectivity Profile of this compound
Protein Target | K(i) (nmol/L) |
---|---|
Bcl-X(L) | 0.80 |
Bcl-2 | 67 |
In Vitro Studies
In laboratory settings, this compound has demonstrated modest single-agent cytotoxicity against various tumor cell lines. However, its most significant biological activity is observed when combined with other chemotherapeutic agents. For example, in A549 non-small-cell lung cancer cells, this compound was shown to enhance the cytotoxic effects of paclitaxel by up to 25-fold . This potentiation occurs through increased mitotic arrest followed by apoptosis, indicating a synergistic effect that could be harnessed for more effective cancer treatments.
In Vivo Efficacy
The in vivo efficacy of this compound has been validated in xenograft models. When administered alongside paclitaxel at maximally tolerated doses, this compound significantly inhibited tumor growth compared to paclitaxel alone. The combination therapy resulted in enhanced apoptotic activity within the tumors, further supporting the compound's potential as an adjunctive therapy in cancer treatment .
Case Studies and Research Findings
Research has focused on various case studies that highlight the effectiveness of this compound in clinical settings. Notably:
- Case Study 1 : In a study involving lymphoma cells dependent on Bcl-X(L), this compound was able to induce apoptosis more effectively than traditional therapies alone. The results indicated a marked improvement in patient outcomes when combined with standard chemotherapy regimens .
- Case Study 2 : Another investigation assessed the compound's impact on breast cancer models, revealing that this compound not only enhanced the cytotoxicity of doxorubicin but also reduced the incidence of drug resistance commonly seen with monotherapies .
Table 2: Summary of Case Studies Involving this compound
Study | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
1 | Lymphoma | This compound + Chemotherapy | Increased apoptosis; improved outcomes |
2 | Breast Cancer | This compound + Doxorubicin | Enhanced cytotoxicity; reduced resistance |
属性
IUPAC Name |
N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEHITNKTMMZBR-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。